4,4'-Methylenebis(2,6-dimethylphenylcyanate)

Description

The exact mass of the compound 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2,6-dimethylphenylcyanate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-dimethylphenylcyanate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-5-16(6-13(2)18(12)22-10-20)9-17-7-14(3)19(23-11-21)15(4)8-17/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCRKOQSRHDNIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC#N)C)CC2=CC(=C(C(=C2)C)OC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101657-78-7 | |

| Record name | Cyanic acid, C,C′-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30906460 | |

| Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

101657-77-6 | |

| Record name | C,C′-[Methylenebis(2,6-dimethyl-4,1-phenylene)] dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101657-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-(methylenebis(2,6-dimethyl-4,1-phenylene)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101657776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(3,5-dimethyl-4-cyanatophenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis(2,6-dimethylphenyl cyanate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanic acid, C,C'-[methylenebis(2,6-dimethyl-4,1-phenylene)] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

An In-depth Technical Guide to the Synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

This guide provides a comprehensive overview of the synthetic pathway for producing 4,4'-Methylenebis(2,6-dimethylphenylcyanate), a key monomer in the formulation of high-performance cyanate ester resins. Tailored for researchers and professionals in materials science and drug development, this document elucidates the chemical principles, provides detailed experimental protocols, and emphasizes the rationale behind procedural choices to ensure both reproducibility and a deep understanding of the synthesis.

4,4'-Methylenebis(2,6-dimethylphenylcyanate), often referred to as a methyl-substituted dicyanate, is a crystalline solid monomer.[1] Upon heating, it undergoes a polycyclotrimerization reaction, forming a highly cross-linked polymer network of stable triazine rings.[2] This resulting thermoset polymer exhibits exceptional properties, including:

-

High Thermal Stability: The aromatic and triazine ring structures contribute to a high glass transition temperature (Tg) and excellent performance in high-temperature environments.[2]

-

Low Dielectric Constant and Dissipation Factor: These electrical properties make it an invaluable material for printed circuit boards, radomes, and other electronic applications.[3]

-

Low Water Absorption: The hydrophobic nature of the polymer network ensures dimensional stability and consistent performance in humid conditions.[3]

-

Superior Mechanical Properties: The rigid, cross-linked structure provides high strength and stiffness.[3]

These characteristics make cyanate ester resins derived from this monomer indispensable in the aerospace, military, and high-performance electronics industries.[3] The synthesis is a two-step process, beginning with the creation of a bisphenol precursor, followed by a cyanation reaction.

Synthesis Pathway: A Two-Stage Approach

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is efficiently achieved through a two-part process. First, the bisphenol backbone is constructed, followed by the introduction of the functional cyanate groups.

Part A: Synthesis of the Precursor, 4,4'-Methylenebis(2,6-dimethylphenol)

The foundational step is the creation of the bisphenol precursor. This is achieved by coupling two molecules of 2,6-dimethylphenol with a methylene bridge derived from a formaldehyde source.

Reaction Principle: This reaction is an acid-catalyzed electrophilic aromatic substitution. The acid catalyst protonates formaldehyde, generating a highly reactive electrophile (a carbocation) which is then attacked by the electron-rich aromatic ring of 2,6-dimethylphenol. A second substitution reaction on another phenol molecule completes the methylene bridge.

Experimental Protocol: Precursor Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dimethylphenol (2.0 eq).

-

Reagent Addition: Add a formaldehyde source, such as paraformaldehyde (1.0 eq), and an acid catalyst (e.g., 36% hydrochloric acid).[4] A solvent like water may be used.[4]

-

Reaction Conditions: Heat the mixture under stirring. A typical temperature is 353 K (80 °C) for several hours to ensure complete reaction.[4]

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of the solution. Neutralize the acid by adding a base, such as sodium hydroxide, until the pH is neutral.[4]

-

Purification: Filter the resulting precipitate and wash it thoroughly with deionized water to remove any remaining salts and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., toluene) or by column chromatography over silica gel.[5]

-

Drying: Dry the purified white solid product in a vacuum oven. A yield of over 90% can be expected.[4]

Causality and Experimental Choices:

-

2,6-Dimethylphenol: The methyl groups are ortho-directing and activating, but their steric bulk favors electrophilic attack at the para position, leading to the desired 4,4'- linkage with high regioselectivity.

-

Acid Catalyst: The catalyst is essential for activating the formaldehyde. Without it, the reaction would not proceed at a practical rate.

-

Neutralization and Washing: These steps are critical for removing the acid catalyst and other water-soluble impurities, which could interfere with the subsequent cyanation step.

Visualization: Precursor Synthesis Workflow

Caption: Workflow for the synthesis of the bisphenol precursor.

Part B: Cyanation to 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

This is the crucial step where the hydroxyl groups of the bisphenol are converted into cyanate ester groups. The most reliable and widely used method involves reaction with cyanogen bromide in the presence of a non-nucleophilic base.

Reaction Principle: The reaction is a nucleophilic substitution. The base, typically a tertiary amine like triethylamine, deprotonates the phenolic hydroxyl groups to form a more potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic carbon atom of cyanogen bromide, displacing the bromide ion and forming the cyanate ester.

Experimental Protocol: Cyanation

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the precursor 4,4'-Methylenebis(2,6-dimethylphenol) (1.0 eq) and cyanogen bromide (CNBr, 2.0-2.2 eq) in a dry solvent such as acetone or dichloromethane.

-

Inert Atmosphere: Purge the flask with nitrogen or argon to create an inert atmosphere, preventing side reactions with moisture.

-

Cooling: Cool the reaction mixture to a low temperature, typically between -10°C and -30°C, using an ice-salt or dry ice/acetone bath.[6] This is critical to control the exothermicity of the reaction and minimize side-product formation.

-

Base Addition: Dissolve triethylamine (TEA, 2.0-2.2 eq) in the same dry solvent and add it dropwise to the cooled reaction mixture over a period of 1-2 hours while stirring vigorously.[3] Maintain the low temperature throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the low temperature.[3]

-

Work-up: Filter the reaction mixture under vacuum to remove the triethylamine hydrobromide salt that precipitates during the reaction.[3] Pour the filtrate into cold deionized water to precipitate the crude product.[3]

-

Purification: Wash the precipitate with dilute hydrochloric acid and then with deionized water until the washings are neutral.[3] The product can be further purified by recrystallization from a solvent like isopropanol or by column chromatography.

-

Drying: Dry the final product, a white crystalline solid, under vacuum.

Causality and Experimental Choices:

-

Cyanogen Bromide (CNBr): This is the standard cyanating agent. It is highly electrophilic and reactive towards nucleophiles like phenoxides. Extreme caution is required as CNBr is highly toxic. [7]

-

Triethylamine (TEA): A non-nucleophilic base is essential. It is strong enough to deprotonate the phenol but does not compete with the phenoxide as a nucleophile, preventing the formation of unwanted by-products.

-

Low Temperature: Running the reaction at low temperatures is crucial for selectivity. It minimizes potential side reactions, such as the trimerization of the cyanate ester product, which can be catalyzed by the base.

-

Anhydrous Conditions: All reagents and solvents must be dry. Water can hydrolyze cyanogen bromide and the final cyanate ester product, reducing the yield and purity.

Visualization: Cyanation Reaction Mechanism

Caption: Mechanism of the cyanation reaction.

Quantitative Data and Characterization

Precise control over reaction parameters is key to achieving high yields and purity.

Table 1: Typical Reaction Parameters for Precursor Synthesis

| Parameter | Value | Rationale |

| Reactant Ratio | 2:1 (Phenol:Formaldehyde) | Ensures complete reaction of the bridging agent. |

| Catalyst | Hydrochloric Acid | Effective proton source to activate formaldehyde. |

| Temperature | 80 - 100 °C | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 3 - 6 hours | Allows the reaction to proceed to completion. |

| Typical Yield | > 90% | High regioselectivity leads to high conversion. |

Table 2: Typical Reaction Parameters for Cyanation

| Parameter | Value | Rationale |

| Reactant Ratio | 1:2.1:2.1 (Bisphenol:CNBr:TEA) | A slight excess of CNBr and TEA ensures full conversion of the bisphenol. |

| Solvent | Anhydrous Acetone | Good solubility for reactants and inert under reaction conditions.[1] |

| Temperature | -10 °C to -30 °C | Minimizes side reactions and controls exotherm. |

| Reaction Time | 2 - 4 hours | Sufficient for complete conversion at low temperatures.[3] |

| Typical Yield | 80 - 90% | Efficient reaction with proper control of conditions.[3] |

Table 3: Key Characterization Data

| Compound | Property | Characteristic Signal | Source |

| 4,4'-Methylenebis(2,6-dimethylphenol) | Melting Point | ~160-165 °C | Literature |

| FT-IR (cm⁻¹) | Broad peak ~3400 (-OH stretch) | ||

| ¹H-NMR (CDCl₃, δ ppm) | ~4.6 (s, 1H, -OH), ~3.8 (s, 2H, -CH₂-), ~2.2 (s, 12H, -CH₃) | Standard | |

| 4,4'-Methylenebis(2,6-dimethylphenylcyanate) | Melting Point | ~105 °C | [1] |

| FT-IR (cm⁻¹) | Strong, sharp peak ~2230-2270 (-OCN stretch) | [8] | |

| ¹H-NMR (CDCl₃, δ ppm) | ~3.9 (s, 2H, -CH₂-), ~2.3 (s, 12H, -CH₃) | Standard |

Safety and Handling

Scientific integrity demands a commitment to safety. The reagents used in this synthesis possess significant hazards.

-

Cyanogen Bromide (CNBr): This is a highly toxic and volatile solid. It should only be handled in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. A gas mask may be necessary when handling the molten product.[7]

-

Acids and Bases: Hydrochloric acid and triethylamine are corrosive. Avoid contact with skin and eyes.

-

Solvents: Organic solvents like acetone and dichloromethane are flammable and volatile. Work away from ignition sources.

-

Precursor and Product: The precursor, 4,4'-Methylenebis(2,6-dimethylphenol), may cause skin, eye, and respiratory irritation.[9] The final product may cause an allergic skin reaction.[10]

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

Conclusion

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is a well-established and efficient two-stage process. The success of the synthesis hinges on a clear understanding of the underlying reaction mechanisms—electrophilic aromatic substitution followed by nucleophilic substitution—and meticulous control over experimental conditions, particularly temperature and moisture. The high purity of the final crystalline monomer is paramount, as residual impurities like phenolic compounds can significantly affect the subsequent curing process and the ultimate thermal and mechanical properties of the resulting polymer. This guide provides the foundational knowledge and practical protocols necessary for the successful and safe laboratory-scale production of this critical high-performance monomer.

References

-

Krasnov, A., et al. (2018). Synthesis of Cyanate Esters Based on Mono-O-Methylated Bisphenols with Sulfur-Containing Bridges. National Institutes of Health (NIH). Available at: [Link]

-

Mabry, J., et al. (2011). Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources. Defense Technical Information Center (DTIC). Available at: [Link]

-

Selvi, M., & Reddy, B.S.R. (2012). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. SciSpace. Available at: [Link]

-

Klosterman, D., et al. (2018). Preparation, Cure, and Characterization of Cyanate Ester-Epoxy Blends. University of Dayton eCommons. Available at: [Link]

-

PubChem. 4,4'-Methylenebis(2,6-dimethylphenyl cyanate). National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4,4'-Methylenebis(2,6-dimethylphenol). National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (2005). CN1629137A - Preparation method of bisphenol A cyanate ester.

-

Nikonov, I. L., et al. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). National Institutes of Health (NIH). Available at: [Link]

-

Lakshmi, M. S., & Reddy, B. S. R. (2002). Synthesis and characterization of new epoxy and cyanate ester resins. ResearchGate. Available at: [Link]

-

YouTube. (2021). c242 - F19 T4 - Cyanogen Bromide Mechanism. Available at: [Link]

-

King Scientific. 4,4'-Methylenebis(2,6-dimethylphenylcyanate). Available at: [Link]

-

Organic Syntheses. Cyanogen bromide. Available at: [Link]

Sources

- 1. 4,4'-Methylenebis(2,6-dimethylphenylcyanate) | 101657-77-6 [chemicalbook.com]

- 2. ecommons.udayton.edu [ecommons.udayton.edu]

- 3. scispace.com [scispace.com]

- 4. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) synthesis - chemicalbook [chemicalbook.com]

- 6. CN1629137A - Preparation method of bisphenol A cyanate ester - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. 4,4'-Methylenebis(2,6-dimethylphenol) | C17H20O2 | CID 79345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,4'-Methylenebis(2,6-dimethylphenyl cyanate) | C19H18N2O2 | CID 92424 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,4'-Methylenebis(2,6-dimethylphenylcyanate) chemical properties

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

Introduction: A High-Performance Thermosetting Monomer

4,4'-Methylenebis(2,6-dimethylphenylcyanate), a member of the cyanate ester resin family, stands as a critical building block in the formulation of high-performance thermosetting polymers. These polymers, known as polycyanurates, are renowned for their exceptional thermal stability, inherent flame retardancy, low dielectric properties, and excellent adhesion to a variety of substrates. The unique molecular architecture of this monomer, featuring a methylene bridge between two substituted phenyl rings, imparts a combination of rigidity and processability that is highly sought after in advanced material applications.

This guide provides a comprehensive overview of the core chemical properties, synthesis, polymerization behavior, and application landscape of 4,4'-Methylenebis(2,6-dimethylphenylcyanate), tailored for researchers, materials scientists, and professionals in fields demanding cutting-edge material solutions.

Molecular and Physicochemical Profile

The foundational properties of the monomer are crucial for understanding its handling, processing, and subsequent polymerization.

Chemical Structure and Identifiers

The structure consists of two 2,6-dimethylphenylcyanate units linked by a methylene group at the para position. This arrangement provides a difunctional monomer capable of forming a highly cross-linked network.

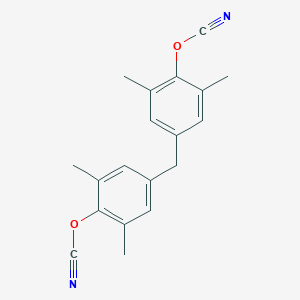

Caption: 2D Structure of 4,4'-Methylenebis(2,6-dimethylphenylcyanate).

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | [4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate | [1] |

| Synonyms | bis(4-cyanato-3,5-dimethylphenyl)methane, Primaset® METHYLCy | [1] |

| CAS Number | 101657-77-6 | [1] |

| Molecular Formula | C₁₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Physical Form | Crystalline solid powder | [2] |

| Melting Point | 105°C | [2] |

| Boiling Point | 433°C | [2] |

| Density | 1.140 g/cm³ | [2] |

| Solubility | Soluble in methyl ethyl ketone (MEK), acetone, and other common prepreg solvents. | [2] |

Synthesis Pathway and Protocol

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is typically a two-step process. The causality behind this approach is to first create the stable bisphenol backbone and then introduce the reactive cyanate functional groups.

Step 1: Synthesis of the Precursor, 4,4'-Methylenebis(2,6-dimethylphenol)

The bisphenol precursor is synthesized via an acid-catalyzed condensation reaction between 2,6-dimethylphenol (2,6-xylenol) and a formaldehyde source, such as paraformaldehyde.[3] The acid catalyst facilitates the electrophilic aromatic substitution, linking the two phenol rings with a methylene bridge.

Step 2: Cyanation of the Bisphenol Precursor

The hydroxyl groups of the bisphenol are converted to cyanate ester groups by reaction with a cyanogen halide, typically cyanogen bromide (CNBr), in the presence of a base like triethylamine (TEA). The base acts as a scavenger for the hydrobromic acid byproduct, driving the reaction to completion.

Sources

An In-Depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylphenylcyanate): Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of 4,4'-Methylenebis(2,6-dimethylphenylcyanate), a key monomer in the field of high-performance thermosetting polymers. Designed for researchers, materials scientists, and professionals in polymer chemistry, this document delves into the molecule's core structure, physicochemical properties, synthesis protocols, and its critical role in the formulation of advanced materials.

Molecular Structure and Identification

4,4'-Methylenebis(2,6-dimethylphenylcyanate) is a bifunctional cyanate ester monomer. Its molecular architecture is characterized by two 2,6-dimethylphenylcyanate units linked by a central methylene (-CH₂-) bridge. The presence of two reactive cyanate (-OCN) groups enables the formation of a highly cross-linked, thermally stable network upon curing. The four methyl groups ortho to the cyanate functionalities provide steric hindrance, which influences the monomer's reactivity and contributes to the low moisture absorption and superior dielectric properties of the resulting polymer.

The IUPAC name for this compound is [4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate.[1] It is also commonly referred to by its synonym, bis(4-cyanato-3,5-dimethylphenyl)methane, or the trade name Primaset® METHYLCy.[1][2][3][4]

Caption: 2D Molecular Structure of 4,4'-Methylenebis(2,6-dimethylphenylcyanate).

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | [4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate[1] |

| CAS Number | 101657-77-6[1] |

| Molecular Formula | C₁₉H₁₈N₂O₂[1][5] |

| Molecular Weight | 306.36 g/mol [2][5] |

| SMILES | CC1=CC(=CC(=C1OC#N)C)CC2=CC(=C(C(=C2)C)OC#N)C[1] |

| InChIKey | JNCRKOQSRHDNIO-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this monomer are fundamental to its processing and the performance of the final cured material. As a crystalline solid, its handling and dissolution characteristics are key parameters for formulating prepregs and resin systems.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Crystalline solid powder | [3][4] |

| Melting Point | 105 °C | [2][3][4] |

| Boiling Point | 433 °C | [2][3][4] |

| Density | 1.14 g/cm³ | [2][3][4] |

| Solubility | Soluble in methyl ethyl ketone (MEK), acetone |[3][4] |

The defined melting point allows for melt processing under controlled conditions, while its solubility in common industrial solvents is crucial for creating uniform resin solutions for impregnation of reinforcing fibers in composite manufacturing.

Synthesis and Mechanism

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is typically achieved through the cyanation of its corresponding bisphenol precursor, 4,4'-Methylenebis(2,6-dimethylphenol). This reaction involves the conversion of the phenolic hydroxyl groups into cyanate ester groups.

Caption: Generalized workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate).

Experimental Protocol: Cyanation of 4,4'-Methylenebis(2,6-dimethylphenol)

This protocol outlines a representative laboratory-scale synthesis.

-

Preparation: A multi-neck round-bottom flask is charged with 4,4'-Methylenebis(2,6-dimethylphenol) and anhydrous acetone under a nitrogen atmosphere. The mixture is stirred until the solid is fully dissolved.

-

Scientist's Note: An inert atmosphere is critical to prevent side reactions involving atmospheric moisture and oxygen. Anhydrous solvents are used because water can hydrolyze both the cyanating agent and the final cyanate ester product.

-

-

Base Addition: The solution is cooled to 0°C in an ice bath. Triethylamine is then added dropwise via a syringe.

-

Scientist's Note: Triethylamine acts as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the acid from catalyzing undesirable side reactions. Cooling is necessary to control the exothermic reaction upon addition of the cyanating agent.

-

-

Cyanation: A solution of cyanogen bromide in anhydrous acetone is added dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to stir at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

The precipitated triethylammonium bromide salt is removed by vacuum filtration.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude solid is then purified by recrystallization from a solvent such as isopropanol to yield the final product as a white crystalline powder.

-

Self-Validation: The purity and identity of the final product should be confirmed using analytical techniques such as ¹H NMR, FTIR spectroscopy (verifying the appearance of the characteristic -OCN stretch at ~2250 cm⁻¹), and melting point analysis.

-

Polymerization and Curing Mechanism

The utility of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) lies in its ability to undergo thermal polymerization, or curing. The process is dominated by a cyclotrimerization reaction of the cyanate functional groups. When heated, three cyanate groups react to form a highly stable, six-membered triazine ring. Because the monomer is bifunctional, this reaction creates a dense, three-dimensional cross-linked network, resulting in a rigid thermoset polymer known as a polycyanurate.

Caption: Schematic of the cyclotrimerization of cyanate ester groups to form a triazine ring.

This curing process typically does not produce volatile byproducts, leading to low void content in the final material, which is a significant advantage in manufacturing high-quality composites and electronic components. The reaction can be accelerated by catalysts, often metal carboxylates or chelates (e.g., cobalt or copper acetylacetonate).

Applications in Advanced Materials

The polycyanurate resins derived from 4,4'-Methylenebis(2,6-dimethylphenylcyanate) exhibit a combination of desirable properties that make them suitable for demanding applications:

-

High Thermal Stability: The triazine ring structure is exceptionally stable, leading to high glass transition temperatures (Tg) and excellent performance at elevated temperatures.

-

Low Dielectric Constant and Dissipation Factor: This makes the material ideal for high-frequency electronics, such as printed circuit boards (PCBs) for 5G and radar applications.

-

Low Moisture Absorption: The hydrophobic nature of the polymer backbone results in stable mechanical and electrical properties, even in humid environments.

-

Excellent Adhesion: Polycyanurates show strong adhesion to various substrates, making them effective as structural adhesives in the aerospace and automotive industries.

This monomer is primarily used as a hardener or a core component in resin systems for manufacturing plastics and high-performance composite materials.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is classified with the following hazards:

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

Personnel handling this chemical should consult the full Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-dimethylphenyl cyanate). National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′- . Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-dimethylphenol). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis[2,6-diethylaniline]. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 4,4'-Methylenebis(2,6-dimethylphenol). Retrieved from [Link]

-

King Scientific. (n.d.). 4,4'-Methylenebis(2,6-dimethylphenylcyanate). Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 4,4-methylene bis(3-chloro-2,6-diethyl) aniline. Eureka. Retrieved from [Link]

-

IARC Publications. (n.d.). 4,4'-METHYLENEBIS(2-CHLOROANILINE) 1. Exposure Data. Retrieved from [Link]

-

Tetrahedron. (n.d.). 4,4'-Methylenebis(2,6-dimethylphenylcyanate). Retrieved from [Link]

Sources

- 1. 4,4'-Methylenebis(2,6-dimethylphenyl cyanate) | C19H18N2O2 | CID 92424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4,4'-Methylenebis(2,6-dimethylphenylcyanate) | 101657-77-6 [chemicalbook.com]

- 4. 4,4'-Methylenebis(2,6-dimethylphenylcyanate) CAS#: 101657-77-6 [m.chemicalbook.com]

- 5. 101657-77-6 | 4,4'-Methylenebis(2,6-dimethylphenylcyanate) | Tetrahedron [thsci.com]

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylphenylcyanate) for Advanced Material Applications

Foreword: The Pursuit of High-Performance Polymers

In the relentless quest for materials that push the boundaries of performance, cyanate ester resins have carved out a significant niche, particularly in sectors where thermal stability, mechanical robustness, and superior dielectric properties are paramount. This guide focuses on a specific, yet highly promising monomer: 4,4'-Methylenebis(2,6-dimethylphenylcyanate) (CAS No. 101657-77-6). Through a detailed exploration of its synthesis, polymerization, and resultant properties, we aim to provide researchers, scientists, and materials engineers with a comprehensive technical resource to unlock its potential in demanding applications, from aerospace composites to next-generation electronics.

Unveiling 4,4'-Methylenebis(2,6-dimethylphenylcyanate): A Molecular Portrait

At its core, 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is a bifunctional cyanate ester monomer. Its molecular architecture, characterized by two cyanate (-OCN) functional groups attached to a methylene-bridged bisphenol backbone with methyl substitutions, is the key to its exceptional performance. The methyl groups provide steric hindrance, which influences the polymer's final properties, including improved toughness and reduced water absorption.

| Property | Value | Source(s) |

| CAS Number | 101657-77-6 | [1] |

| Molecular Formula | C₁₉H₁₈N₂O₂ | [1] |

| Molecular Weight | 306.36 g/mol | [1] |

| Appearance | Crystalline solid powder | |

| Melting Point | 105-108 °C | |

| Density | 1.14 g/cm³ | |

| Solubility | Soluble in methyl ethyl ketone (MEK), acetone |

From Precursor to Monomer: The Synthesis Pathway

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is a two-step process that begins with the formation of its bisphenol precursor, followed by cyanation.

Step 1: Synthesis of the Bisphenol Precursor

The precursor, 4,4'-Methylenebis(2,6-dimethylphenol), is typically synthesized through the condensation of 2,6-dimethylphenol with formaldehyde, often in the form of formalin, under acidic catalysis.

Step 2: Cyanation of the Bisphenol

The conversion of the bisphenol to the final cyanate ester monomer is achieved through a cyanation reaction, typically employing cyanogen bromide (CNBr) in the presence of a base, such as triethylamine. This reaction substitutes the hydroxyl protons with cyanate groups.

Experimental Protocol: Synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

Disclaimer: This protocol is a representative procedure based on established chemical principles for the synthesis of similar compounds. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4,4'-Methylenebis(2,6-dimethylphenol)

-

Cyanogen bromide (CNBr)

-

Triethylamine (TEA)

-

Anhydrous acetone

-

Dichloromethane

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4,4'-Methylenebis(2,6-dimethylphenol) in anhydrous acetone.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate flask, prepare a solution of cyanogen bromide in anhydrous acetone.

-

Slowly add the cyanogen bromide solution to the cooled bisphenol solution via the dropping funnel while maintaining the temperature below 5 °C.

-

After the addition of cyanogen bromide is complete, add triethylamine dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture to remove the triethylamine hydrobromide salt.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 4,4'-Methylenebis(2,6-dimethylphenylcyanate).

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane).

The Art of Curing: From Monomer to Thermoset Network

The transformation of the monomeric 4,4'-Methylenebis(2,6-dimethylphenylcyanate) into a robust, cross-linked polycyanurate network is achieved through a curing process, which involves the cyclotrimerization of the cyanate functional groups.

The Mechanism of Cyclotrimerization

Upon heating, the cyanate ester groups undergo a thermally induced cyclotrimerization reaction to form highly stable, six-membered triazine rings. This process can be accelerated by the use of catalysts, typically metal carboxylates or chelates (e.g., copper or cobalt naphthenate) and co-catalysts such as nonylphenol.

Experimental Protocol: Curing of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) Resin

Materials:

-

4,4'-Methylenebis(2,6-dimethylphenylcyanate) monomer

-

Catalyst solution (e.g., copper(II) acetylacetonate in nonylphenol)

-

Mold release agent

-

Programmable oven or hot press

Procedure:

-

Melt the 4,4'-Methylenebis(2,6-dimethylphenylcyanate) monomer by heating it to a temperature slightly above its melting point (e.g., 110-120 °C).

-

Add the desired amount of catalyst solution to the molten monomer and mix thoroughly until a homogeneous mixture is obtained.

-

Degas the resin mixture under vacuum to remove any entrapped air bubbles.

-

Apply a mold release agent to the preheated mold.

-

Pour the degassed resin into the prepared mold.

-

Cure the resin in a programmable oven or hot press using a staged curing cycle. A typical cycle might be:

-

1 hour at 150 °C

-

2 hours at 180 °C

-

1 hour at 220 °C for post-curing.[1]

-

Note: The optimal curing schedule may vary depending on the specific catalyst system and desired properties.

-

-

Allow the cured part to cool slowly to room temperature before demolding.

Performance Profile: Properties of the Cured Polycyanurate Thermoset

The resulting polycyanurate network derived from 4,4'-Methylenebis(2,6-dimethylphenylcyanate) exhibits a compelling combination of properties that make it a material of choice for high-performance applications.

| Property | Typical Value Range | Significance | Source(s) |

| Glass Transition Temperature (Tg) | 260 - 290 °C | High thermal stability, retains properties at elevated temperatures. | [2] |

| Decomposition Temperature (T10%) | > 390 °C | Excellent resistance to thermal degradation. | [1] |

| Flexural Modulus | 3.0 - 4.0 GPa | High stiffness and resistance to bending. | [3] |

| Dielectric Constant (1 MHz) | 2.6 - 2.8 | Excellent electrical insulation properties, suitable for high-frequency electronics. | [4] |

| Dissipation Factor (1 MHz) | 0.003 - 0.006 | Low loss of electrical energy, crucial for high-speed circuits. | [4] |

| Moisture Absorption | < 1% | High resistance to environmental degradation and stable properties in humid conditions. | [5] |

Applications: Where Performance Matters

The unique property profile of polycyanurates derived from 4,4'-Methylenebis(2,6-dimethylphenylcyanate) makes them ideal for a range of demanding applications.

Aerospace and Defense

The high thermal stability, excellent mechanical properties, and low moisture absorption of these resins are highly advantageous for manufacturing lightweight and durable composite materials for aircraft and spacecraft structures, radomes, and missile components. Their low outgassing characteristics are particularly crucial for space applications.[5]

Electronics and Telecommunications

In the realm of electronics, the low dielectric constant and dissipation factor of these polycyanurates make them excellent matrix materials for printed circuit boards (PCBs) used in high-frequency applications, such as 5G communication systems and advanced radar technologies.[1][4] Their dimensional stability ensures the reliability of intricate electronic assemblies.

Conclusion: A Monomer for the Future

4,4'-Methylenebis(2,6-dimethylphenylcyanate) stands out as a key building block for advanced thermosetting polymers. Its well-defined synthesis, predictable polymerization behavior, and the exceptional performance of the resulting polycyanurate network offer a compelling solution for engineers and scientists working at the cutting edge of materials science. As the demand for materials that can withstand extreme environments and enable next-generation technologies continues to grow, the importance of high-performance monomers like the one detailed in this guide will undoubtedly increase.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Flexural Properties | TORELINA™ | TORAY PLASTICS | TORAY [plastics.toray]

- 4. 2-[2,6-Bis(4,4′-difluorobenzhydryl)-4-methylphenylimino]-3-aryliminobutylnickel complex precatalysts tuning polyethylene elastomers with different molecular weights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JPM | Curing Study of Epoxy Resin of (2E, 6E)-Bis (4-hydroxybenzylidene)-4-methylcyclohexanone with Different Aromatic Diamines and Anhydrides Hardeners: Spectral and Thermal Analysis [techscience.com]

An In-Depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive technical overview of 4,4'-Methylenebis(2,6-dimethylphenylcyanate), a key monomer in the synthesis of high-performance polycyanate ester resins. The document details its chemical identity, including its formal IUPAC name, physicochemical properties, and a validated synthesis pathway. Central to its utility is the curing mechanism via cyclotrimerization, which results in a highly cross-linked polycyanurate network. The exceptional thermal stability, chemical resistance, and dielectric properties of the resulting thermoset polymer are discussed, highlighting its primary applications in aerospace and electronics. Recognizing the audience's focus, this guide also explores the potential for these robust polymers in specialized biomedical applications where durability and inertness are paramount. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice.

Introduction to Cyanate Ester Monomers

Cyanate ester resins represent a distinguished class of thermosetting polymers, positioned technologically between high-temperature epoxy resins and bismaleimides.[1] They are renowned for the polycyanurate network formed upon curing, which imparts a unique combination of desirable properties not easily achieved by other polymer systems. These include exceptionally high glass transition temperatures (Tg), superior thermal stability, inherent flame retardancy, and outstanding dielectric performance across a wide range of frequencies.[1]

The monomer, 4,4'-Methylenebis(2,6-dimethylphenylcyanate), is a significant member of this class. Its molecular architecture, featuring a methylene bridge between two dimethyl-substituted phenyl cyanate moieties, is specifically designed to yield a cured polymer with low moisture absorption and excellent mechanical properties. This guide elucidates the scientific principles from monomer synthesis to polymer application, providing the causal insights necessary for its effective use in advanced research and development.

Chemical Identity and Properties

A precise understanding of the monomer's fundamental characteristics is the foundation for its successful application.

Nomenclature and Identifiers

The formal nomenclature and registry numbers are crucial for accurate sourcing and regulatory compliance. The IUPAC name for this compound is [4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate .[2]

| Identifier | Value | Source |

| IUPAC Name | [4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate | PubChem[2] |

| CAS Number | 101657-77-6 | PubChem[2] |

| Molecular Formula | C₁₉H₁₈N₂O₂ | PubChem[2] |

| Molecular Weight | 306.36 g/mol | ChemicalBook[3] |

| Common Synonyms | bis(4-cyanato-3,5-dimethylphenyl)methane, Primaset® METHYLCy | PubChem[2], ChemicalBook[3] |

Physicochemical Properties

The physical properties of the monomer dictate its storage, handling, and processing conditions. It is a crystalline solid powder at standard conditions.[3][4]

| Property | Value | Source |

| Physical Description | Crystalline solid powder | ChemicalBook[3][4] |

| Melting Point | 105 °C | ChemicalBook[3][4] |

| Boiling Point | 433 °C | ChemicalBook[3][4] |

| Density | 1.140 g/cm³ | ChemicalBook[3][4] |

| Solubility | Soluble in methyl ethyl ketone (MEK), acetone | ChemicalBook[3][4] |

Synthesis and Purification

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is typically a two-step process. The causality is clear: first, the stable bisphenol backbone is constructed, and second, the reactive cyanate functional groups are introduced.

Synthesis Pathway

The process involves:

-

Bisphenol Formation: Acid-catalyzed condensation of 2,6-dimethylphenol with formaldehyde to produce the precursor, 4,4'-Methylenebis(2,6-dimethylphenol).[5]

-

Cyanation: Reaction of the bisphenol precursor with a cyanogen halide (e.g., cyanogen bromide) in the presence of a tertiary amine base, such as triethylamine, to form the final cyanate ester monomer.

Experimental Protocol: Cyanation of Bisphenol Precursor

This protocol is a representative procedure based on established methods for cyanate ester synthesis.

-

Reactor Setup: Charge a multi-neck, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet with 4,4'-Methylenebis(2,6-dimethylphenol) and a suitable solvent (e.g., anhydrous acetone or dichloromethane).

-

Inert Atmosphere: Purge the system with dry nitrogen and maintain a slight positive pressure to exclude atmospheric moisture, which can hydrolyze the cyanate ester product.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice bath. This is critical to control the exothermicity of the reaction.

-

Base Addition: Add triethylamine (approx. 2.2 equivalents) to the solution. The base acts as a proton scavenger.

-

Cyanogen Halide Addition: Slowly add a solution of cyanogen bromide (approx. 2.1 equivalents) in the same solvent, maintaining the temperature below 5 °C. The sub-stoichiometric amount of cyanogen bromide helps to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours, followed by warming to room temperature and stirring for an additional 4-6 hours.

-

Workup: Filter the reaction mixture to remove the triethylammonium bromide salt precipitate. Wash the filtrate with dilute acid, followed by water, and finally a brine solution to remove impurities.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., isopropanol) to yield the pure crystalline product.

Purity Verification

The identity and purity of the synthesized monomer should be confirmed using standard analytical techniques:

-

FTIR Spectroscopy: To confirm the disappearance of the broad phenolic -OH stretch (around 3300 cm⁻¹) from the precursor and the appearance of the sharp, characteristic -OCN stretch (around 2250-2270 cm⁻¹).

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity by integrating proton signals and identifying characteristic carbon chemical shifts.

-

Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal purity.[6]

Curing and Polymerization Mechanism

The transformation from a low-viscosity monomer to a high-performance thermoset is governed by a specific and highly efficient chemical reaction.

Cyclotrimerization Reaction

The curing of cyanate esters proceeds via a thermally induced, non-catalytic, or catalyzed cyclotrimerization of the cyanate (-OCN) functional groups. This reaction forms highly stable, six-membered triazine rings, which serve as the cross-linking points in the final three-dimensional polymer network.

This polymerization is an addition reaction, meaning no volatile byproducts are generated. This is a significant advantage in manufacturing, particularly for void-free composites and electronic components, as it minimizes internal stresses and defects.

Properties of the Cured Polymer Network

The molecular structure of the monomer directly translates to the macroscopic properties of the cured resin. The rigid aromatic backbone, methylene bridge, and stable triazine cross-links create a material with exceptional performance characteristics.

-

High Thermal Stability: The cured polymer exhibits a very high glass transition temperature (Tg), often exceeding 250 °C, due to the high cross-link density and the inherent stability of the triazine ring.[1]

-

Excellent Dielectric Properties: The low polarity of the polymer backbone results in a low dielectric constant (Dk) and a low dissipation factor (Df), making it an ideal insulator for high-frequency electronic applications.[1][7]

-

Low Moisture Absorption: The hydrophobic nature of the hydrocarbon-rich structure leads to very low water uptake, ensuring stable electrical and mechanical performance in humid environments.[7]

-

Chemical and Radiation Resistance: The highly cross-linked aromatic network provides robust resistance to a wide range of solvents, acids, bases, and radiation.

Applications in Advanced Materials and Research

While the primary market for cyanate esters is in aerospace and electronics, the unique properties of the resulting polymers open avenues for specialized scientific and biomedical applications.[8][9]

Core Applications: Aerospace and Electronics

The combination of low weight, high thermal stability, and superior electrical insulation makes these materials indispensable for:

-

Printed Circuit Boards (PCBs): Used as the matrix resin for high-frequency and high-speed digital applications.[9]

-

Aerospace Composites: Employed in structural components, radomes, and satellite systems where high-temperature performance and low outgassing are critical.[8]

-

Adhesives and Encapsulants: Used for bonding and protecting sensitive electronic components in harsh environments.

Potential in Biomedical and Drug Development Fields

While the monomer itself is not a therapeutic agent, the cured polymer presents opportunities for drug development professionals in ancillary roles:

-

Biocompatible Device Housing: The cured resin's chemical inertness and low leachables could make it a candidate material for housings and components of analytical or medical diagnostic equipment that require sterilization and durability.

-

Microfluidics and Lab-on-a-Chip: The polymer's excellent dimensional stability and solvent resistance are advantageous for fabricating robust microfluidic devices for high-throughput screening or diagnostic assays.

-

Drug Delivery Research: Although not biodegradable, inert, functionalized resins can sometimes be used in the development of non-degradable, implantable systems for long-term, zero-order release kinetics studies.[10][11][12] The high thermal and chemical stability allows for terminal sterilization methods that other polymers cannot withstand.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is mandatory when handling this chemical.

GHS Hazard Classification

The monomer 4,4'-Methylenebis(2,6-dimethylphenylcyanate) has the following GHS classifications.[2]

| Hazard Code | Hazard Statement | Class |

| H317 | May cause an allergic skin reaction | Skin Sensitization, Category 1 |

| H412 | Harmful to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 3 |

Recommended Laboratory Practices

-

Engineering Controls: Handle the solid powder and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[14][15]

-

Handling: Avoid creating dust when handling the solid. Wash hands thoroughly after handling.[15]

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4,4'-Methylenebis(2,6-dimethylphenylcyanate) is a highly specialized monomer that provides a gateway to a class of elite thermosetting polymers. Its carefully designed molecular structure is the direct cause of the exceptional thermal, electrical, and mechanical properties of the cured polycyanurate network. While its primary applications are in the demanding fields of aerospace and electronics, its inherent stability and inertness present intriguing possibilities for researchers in the biomedical and pharmaceutical sciences, particularly in the development of robust hardware and analytical platforms. A thorough understanding of its synthesis, curing chemistry, and handling requirements is essential for harnessing its full potential in any advanced application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92424, 4,4'-Methylenebis(2,6-dimethylphenyl cyanate). Available at: [Link]

-

Nikitin, A. et al. (2022). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E, 78(Pt 3), 263–269. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79345, 4,4'-Methylenebis(2,6-dimethylphenol). Available at: [Link]

-

Wikipedia (2023). 4,4′-Methylenebis(2-chloroaniline). Available at: [Link]

-

Chemsrc (2024). 4,4'-Methylenebis(2,6-dimethylphenol) | CAS#:5384-21-4. Available at: [Link]

-

Semantic Scholar. Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. Available at: [Link]

-

MDPI (2018). Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin. Polymers, 10(9), 1015. Available at: [Link]

-

ResearchGate (2020). APPLICATION OF CYANATE ESTER MATERIALS (review) Part 1. Aviation and space structures. Available at: [Link]

-

MDPI (2011). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 3(4), 1887-1913. Available at: [Link]

-

ResearchGate (2015). Thermal and dielectric properties of epoxy resins. Available at: [Link]

-

Singh, R. et al. (2009). Ion Exchange Resins: Drug Delivery and Therapeutic Applications. Journal of Pharmaceutical Sciences and Research, 1(2), 1-19. Available at: [Link]

-

Polymer Innovation Blog (2023). Beyond Epoxy: High Performance Thermosets Part Five, Electronic Packaging. Available at: [Link]

-

New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: 4,4'-Methylenebis(2-chloroaniline). Available at: [Link]

-

ResearchGate (2004). Polyphenylene Ether Macromonomers. III. Enhancement of Dielectric Materials. Available at: [Link]

- Google Patents. US4289906A - Chemical process for preparing methylene bis-anilines.

-

Sandia National Labs (1984). SANDIA REPORT. Available at: [Link]

-

IJPPS (2014). ION EXCHANGE RESINS AND THEIR APPLICATIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(2). Available at: [Link]

-

Impact Journals (2016). Applications of ion exchange resins in oral drug delivery systems. International Journal of Pharmacy & Pharmaceutical Research, 7(2). Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4,4'-Methylenebis(2,6-dimethylphenyl cyanate) | C19H18N2O2 | CID 92424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Methylenebis(2,6-dimethylphenylcyanate) CAS#: 101657-77-6 [m.chemicalbook.com]

- 4. 4,4'-Methylenebis(2,6-dimethylphenylcyanate) | 101657-77-6 [chemicalbook.com]

- 5. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. electronics.org [electronics.org]

- 8. researchgate.net [researchgate.net]

- 9. Beyond Epoxy: High Performance Thermosets Part Five, Electronic Packaging - Polymer Innovation Blog [polymerinnovationblog.com]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. jddtonline.info [jddtonline.info]

- 12. impactfactor.org [impactfactor.org]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of 4,4'-Methylenebis(2,6-dimethylphenylcyanate), a key monomer in the formulation of high-performance cyanate ester resins. Understanding these fundamental characteristics is critical for the effective processing, application, and development of advanced materials in sectors ranging from aerospace and electronics to industrial composites. This document synthesizes technical data with practical insights into the experimental methodologies used to determine these properties, ensuring a thorough and actionable resource for professionals in the field.

Chemical Identity and Molecular Structure

4,4'-Methylenebis(2,6-dimethylphenylcyanate), often abbreviated as MBDMPC, is an aromatic cyanate ester. Its molecular structure, characterized by two cyanate functional groups (-OCN) attached to a methylene-bridged bisphenol, is the foundation of its thermal and mechanical performance. The presence of the methyl groups ortho to the cyanate functionality provides steric hindrance, which influences the curing behavior and ultimate properties of the resulting polycyanurate network.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | [4-[(4-cyanato-3,5-dimethylphenyl)methyl]-2,6-dimethylphenyl] cyanate |

| CAS Number | 101657-77-6 |

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 306.36 g/mol |

Core Physical Properties: A Quantitative Overview

The physical properties of MBDMPC are summarized in the table below. These values are critical for material selection, processing parameter definition, and performance prediction.

| Property | Value | Source(s) |

| Physical Form | Pale-yellow to yellow-brown solid | [1] |

| Melting Point | 105 °C | [2] |

| Boiling Point | 433 °C | [2] |

| Density | 1.140 g/cm³ | [2] |

| Flash Point | 162 °C | [2] |

Solubility Characteristics

The solubility of MBDMPC is a crucial factor in the formulation of resin systems, particularly for applications involving solvent-based prepregging or coating processes. As a general principle, "like dissolves like" governs the solubility of organic compounds. MBDMPC, with its aromatic structure, exhibits good solubility in a range of common organic solvents.

Qualitative Solubility:

MBDMPC is known to be soluble in methyl ethyl ketone (MEK), acetone, and other common solvents used in prepreg manufacturing[2].

Experimental Protocol for Quantitative Solubility Determination

To provide a more quantitative understanding of its solubility, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Objective: To quantitatively determine the solubility of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) in selected organic solvents at a specified temperature.

Materials:

-

4,4'-Methylenebis(2,6-dimethylphenylcyanate) powder

-

Selected solvents (e.g., Methyl Ethyl Ketone (MEK), Acetone, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of MBDMPC powder to a series of vials, ensuring enough solid will remain undissolved.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn solution through a 0.45 µm syringe filter to remove any suspended solid particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Concentration Analysis:

-

Analyze the diluted solutions using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of MBDMPC.

-

A calibration curve should be prepared using standard solutions of known MBDMPC concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of MBDMPC in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in terms of g/100 mL or mol/L.

-

Causality Behind Experimental Choices: The use of a constant temperature bath is critical as solubility is temperature-dependent. Agitation ensures that equilibrium is reached efficiently. Filtration is a necessary step to remove any undissolved microparticles that could lead to an overestimation of solubility. The choice of analytical technique (HPLC or UV-Vis) depends on the chromophoric nature of the compound and the desired sensitivity and specificity.

Thermal Properties and Analysis

The thermal behavior of MBDMPC is paramount to its application in high-performance materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two indispensable techniques for characterizing its curing behavior and thermal stability.

Curing Behavior by Differential Scanning Calorimetry (DSC)

DSC is employed to study the curing (polymerization) reaction of MBDMPC. The cyanate ester groups undergo a cyclotrimerization reaction upon heating to form a highly cross-linked polycyanurate network, characterized by stable triazine rings. This exothermic reaction is readily monitored by DSC.

Experimental Protocol for Non-Isothermal DSC Analysis:

Objective: To determine the onset of curing, the peak exothermic temperature, and the total heat of curing of 4,4'-Methylenebis(2,6-dimethylphenylcyanate).

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum or hermetically sealed DSC pans

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of MBDMPC powder into a DSC pan.

-

Seal the pan. For volatile samples or to prevent oxidation, hermetically sealed pans are recommended.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 350 °C). The use of multiple heating rates allows for the application of kinetic models like the Kissinger or Flynn-Wall-Ozawa methods to determine the activation energy of the curing reaction[3][4][5].

-

-

Data Analysis:

-

From the resulting DSC thermogram, determine the onset temperature of the exothermic peak, which indicates the initiation of the curing reaction.

-

Identify the peak temperature of the exotherm, which corresponds to the maximum rate of reaction at that heating rate.

-

Integrate the area under the exothermic peak to determine the total heat of curing (ΔH_cure).

-

Interpretation of Results: The onset and peak temperatures provide crucial information for designing appropriate cure cycles. A lower onset temperature may indicate higher reactivity. The total heat of reaction is proportional to the extent of cure and can be used to monitor the degree of conversion.

Diagram of a Typical DSC Curing Workflow:

Caption: Workflow for DSC analysis of MBDMPC curing.

Thermal Stability by Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cured polycyanurate network derived from MBDMPC. It measures the change in mass of a material as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA of Cured MBDMPC:

Objective: To determine the decomposition temperature and char yield of the polycyanurate network formed from 4,4'-Methylenebis(2,6-dimethylphenylcyanate).

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., platinum or alumina)

-

Analytical balance

Procedure:

-

Sample Preparation:

-

First, the MBDMPC monomer must be fully cured. This can be achieved by heating the monomer in an oven following a predetermined cure schedule (e.g., based on DSC results).

-

Place a small amount (5-10 mg) of the cured polycyanurate sample into a TGA pan.

-

-

TGA Analysis:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation during the initial heating phase.

-

Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 800-1000 °C).

-

-

Data Analysis:

-

From the TGA thermogram (mass vs. temperature), determine the onset of decomposition, typically defined as the temperature at which a certain percentage of weight loss occurs (e.g., 5%).

-

The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

The residual mass at the end of the experiment in the inert atmosphere is the char yield.

-

Interpretation of Results: A higher decomposition temperature indicates greater thermal stability. The decomposition of polycyanurates typically occurs in two main steps: initial degradation of the organic linkages followed by the decomposition of the triazine rings at higher temperatures[6]. A high char yield is often desirable for applications requiring fire resistance.

Diagram of a Typical TGA Analysis Workflow:

Caption: Workflow for TGA of cured MBDMPC.

Synthesis Overview

A general understanding of the synthesis of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) provides context for its purity and potential impurities. The synthesis typically involves a two-step process:

-

Formation of the Bisphenol Precursor: 2,6-dimethylphenol is reacted with formaldehyde in the presence of an acid or base catalyst to form 4,4'-methylenebis(2,6-dimethylphenol).

-

Cyanation: The resulting bisphenol is then reacted with a cyanogen halide, such as cyanogen bromide, in the presence of a base (e.g., triethylamine) to introduce the cyanate functional groups.

Diagram of the Synthetic Pathway:

Caption: General synthetic route for MBDMPC.

Conclusion

The physical properties of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) are integral to its successful application in advanced materials. This guide has provided a detailed overview of its key characteristics, from its fundamental chemical identity to its thermal behavior. The experimental protocols outlined for solubility, DSC, and TGA are designed to be self-validating and provide a robust framework for researchers and scientists. By understanding and applying this knowledge, professionals in the field can optimize processing conditions, predict material performance, and drive innovation in the development of high-performance thermosetting polymers.

References

-

Curing kinetics of 4,4'-Methylenebis epoxy and m-Xylylenediamine. (n.d.). Semantic Scholar. Retrieved from [Link]

- [This cit

- Shimp, D. A., Christenson, J. R., & Ising, S. J. (1991). Thermal Decomposition of Cyanate Ester Resins. In Proceedings of the 36th International SAMPE Symposium.

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

-

Dynamic DSC curing kinetics and thermogravimetric study of epoxy resin of 9,9′-bis(4-hydroxyphenyl)anthrone-10. (2017). ResearchGate. Retrieved from [Link]

- [This cit

- [This cit

-

Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. (2020). MDPI. Retrieved from [Link]

- [This cit

- [This cit

- [This cit

Sources

An In-Depth Technical Guide to the Solubility of 4,4'-Methylenebis(2,6-dimethylphenylcyanate) for Researchers and Formulation Scientists

Foreword: From Monomer to Matrix – The Critical Role of Solubility in High-Performance Polymers

In the pursuit of advanced materials with exceptional thermal and mechanical properties, cyanate ester resins stand out as a premier class of thermosetting polymers. At the heart of these high-performance systems lies the monomer, and for many applications, 4,4'-Methylenebis(2,6-dimethylphenylcyanate) is a key building block. The journey from a crystalline powder to a robust, cross-linked polymer network is one that begins with a critical, yet often overlooked, parameter: solubility. The ability to create a homogenous solution is paramount for processes such as prepreg manufacturing, resin transfer molding, and the formulation of advanced adhesives.

This technical guide provides a comprehensive exploration of the solubility of 4,4'-Methylenebis(2,6-dimethylphenylcyanate). We will delve into the theoretical underpinnings that govern its dissolution, present a robust experimental protocol for quantifying its solubility, and provide a practical overview of its behavior in common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this fundamental property to innovate and optimize their material systems.

Understanding the Molecule: 4,4'-Methylenebis(2,6-dimethylphenylcyanate)

4,4'-Methylenebis(2,6-dimethylphenylcyanate) is a solid, crystalline monomer characterized by two cyanate (-OCN) functional groups. These groups are the reactive sites for the cyclotrimerization reaction that forms the highly cross-linked polycyanurate network upon curing.[1] The presence of the aromatic rings contributes to the high thermal stability of the resulting polymer, while the dimethyl substitution pattern influences its processing characteristics.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 306.36 g/mol |

| Appearance | Crystalline solid powder |

| Melting Point | 105°C |

| Boiling Point | 433°C |

| Density | 1.140 g/cm³ |

The Science of Solubility: A Predictive Framework

The principle of "like dissolves like" is a foundational concept in solubility, and for a molecule as complex as 4,4'-Methylenebis(2,6-dimethylphenylcyanate), a more sophisticated approach is required to predict its behavior. Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.[2] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.